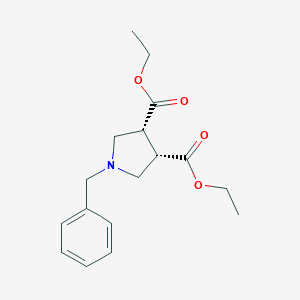

cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate” is a chemical compound with the molecular formula C17H23NO4 . It is used for research and development purposes .

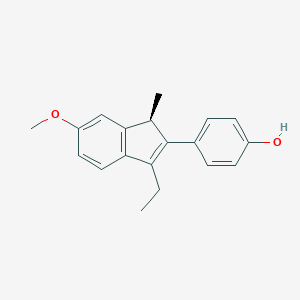

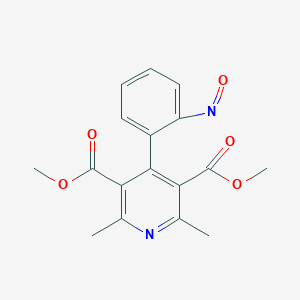

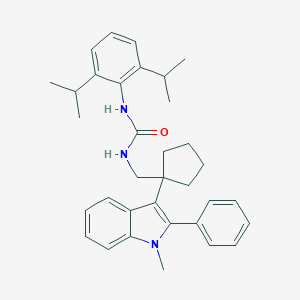

Molecular Structure Analysis

The molecular structure of “cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The 3,4-positions of the ring are substituted with diethyl carboxylate groups, and the 1-position is substituted with a benzyl group .科学的研究の応用

Medicinal Chemistry: Synthesis of Biologically Active Compounds

The pyrrolidine ring, a core structure in cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate , is widely utilized in medicinal chemistry due to its versatility and presence in many biologically active compounds. This compound can be used to synthesize novel entities with potential therapeutic applications. The stereochemistry introduced by the pyrrolidine ring is particularly valuable for creating enantioselective drugs with specific biological profiles .

Drug Discovery: Enhancing Pharmacokinetic Properties

In drug discovery, the introduction of the pyrrolidine scaffold can significantly alter the pharmacokinetic properties of new drug candidatescis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate can serve as a precursor for drugs that require improved solubility, distribution, metabolism, and excretion (ADME) characteristics .

Organic Synthesis: Ring Construction Strategies

This compound is also important in organic synthesis, particularly in strategies involving ring construction from cyclic or acyclic precursors. It offers a framework for the synthesis of complex molecules, including natural products and pharmaceuticals, by providing a functionalized pyrrolidine ring that can undergo further transformations .

Stereochemistry: Study of Stereogenic Centers

The stereogenic centers in cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate make it an excellent model for studying stereochemistry. Researchers can explore the influence of stereochemistry on the biological activity and binding affinity of molecules, which is crucial for the development of selective and potent drugs .

Bioactive Molecule Design: Target Selectivity

The pyrrolidine ring’s non-planarity and pseudorotation phenomena contribute to the three-dimensional coverage of molecules, enhancing target selectivity. This compound can be used to design bioactive molecules with high selectivity for specific biological targets, leading to the development of more effective treatments .

Enantioselective Synthesis: Chiral Drug Development

cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate: can be employed in the enantioselective synthesis of chiral drugs. The different spatial orientations of substituents on the pyrrolidine ring can lead to distinct biological profiles, which is essential for creating enantioselective drugs that interact with proteins in a stereospecific manner .

Chemical Biology: Protein Interaction Studies

In chemical biology, this compound can be used to study protein interactions. By modifying the pyrrolidine ring, researchers can investigate how changes in the molecule affect its binding to proteins, which is valuable for understanding disease mechanisms and discovering new drug targets .

Pharmacophore Modeling: 3D Structure Analysis

Lastly, cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate is useful in pharmacophore modeling. Its rigid structure allows for accurate 3D analysis of the pharmacophore space, aiding in the identification of key features responsible for biological activity and facilitating the design of new compounds with desired properties .

Safety and Hazards

As with any chemical, handling “cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate” should be done with appropriate safety measures. It’s advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

将来の方向性

特性

IUPAC Name |

diethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-21-16(19)14-11-18(10-13-8-6-5-7-9-13)12-15(14)17(20)22-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXELSODIWMVNCI-GASCZTMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(=O)OCC)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CN(C[C@@H]1C(=O)OCC)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363903 |

Source

|

| Record name | Diethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate | |

CAS RN |

156469-74-8 |

Source

|

| Record name | Diethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)